molecular formula C17H14ClN5O4 B13773104 N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline CAS No. 64209-13-8

N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline

Cat. No.: B13773104
CAS No.: 64209-13-8
M. Wt: 387.8 g/mol
InChI Key: KXORAACRTXNTRI-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline is a Schiff base derivative featuring a 2,4-dinitroaniline core linked via an imine group to a substituted indole moiety. The indole ring is substituted with a chlorine atom at position 2 and an ethyl group at position 1.

Properties

CAS No.

64209-13-8

Molecular Formula

C17H14ClN5O4

Molecular Weight

387.8 g/mol

IUPAC Name

N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C17H14ClN5O4/c1-2-21-15-6-4-3-5-12(15)13(17(21)18)10-19-20-14-8-7-11(22(24)25)9-16(14)23(26)27/h3-10,20H,2H2,1H3/b19-10+

InChI Key

KXORAACRTXNTRI-VXLYETTFSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2C(=C1Cl)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1Cl)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution of 4-Chloro-1,3-dinitrobenzene

  • Reaction Overview : 4-chloro-1,3-dinitrobenzene is reacted with a large excess of aqueous ammonia solution, facilitating the substitution of the chlorine atom by an amino group to yield 2,4-dinitroaniline.

  • Reaction Conditions :

    • Temperature: 60° to 90° Celsius, optimally 70° to 80° Celsius.
    • Pressure: Autogenous pressure in a sealed reactor (autoclave) is used to maintain ammonia in solution.
    • Ammonia concentration: 15% to 40% by weight aqueous ammonia solution, preferably 20% to 35%.
    • Molar ratio: At least 300% (preferably 400%) of the theoretical amount of aqueous ammonia relative to 4-chloro-1,3-dinitrobenzene.
  • Procedure :

    • The aqueous ammonia solution is placed in the reactor and heated to 70° Celsius.
    • Molten 4-chloro-1,3-dinitrobenzene (softening point ~49° Celsius) is pumped into the ammonia solution gradually to control the exothermic reaction.
    • The mixture is stirred for approximately 30 minutes at 70° Celsius to complete the reaction.
    • After completion, the mixture is cooled, filtered, and washed to isolate 2,4-dinitroaniline.
  • Yields and Purity :

    • Yield: Up to 98.4% of theoretical yield based on 4-chloro-1,3-dinitrobenzene.
    • Product appearance: Light yellow solid.
    • Melting point: 178° to 179° Celsius.
    • The product is suitable for direct use as a diazo component without further purification.
  • Safety and Control :

    • The reaction is exothermic; controlled addition of the chloronitrobenzene into excess ammonia prevents temperature runaway and explosive decomposition.
    • The method allows continuous operation and is scalable industrially.
Parameter Value/Range Notes
Temperature 60°–90° C (optimal 70°–80° C) Exothermic reaction control
Ammonia concentration 15%–40% by weight (optimal 20%–35%) Excess ammonia prevents side reactions
Molar ratio (NH3:substrate) ≥300% (preferably 400%) Ensures complete substitution
Reaction time ~30 minutes Sufficient for full conversion
Yield Up to 98.4% High purity, suitable for diazo use
Product melting point 178°–179° C Confirms product identity

Alternative Aminating Agents

Although aqueous ammonia is preferred, other aminating agents such as urea, ammonium acetate, and acetamide have been reported historically. However, these typically result in lower yields or require harsher conditions and are less favored industrially.

Preparation of the 2-Chloro-1-ethylindol-3-yl Intermediate

The preparation of the substituted indole component, 2-chloro-1-ethylindol-3-yl, is generally achieved through standard indole synthesis methods followed by selective chlorination and N-ethylation.

  • Synthesis Steps :

    • Indole Core Formation : Synthesized via Fischer indole synthesis or other established indole-forming reactions.
    • N-Ethylation : Alkylation of the indole nitrogen with ethyl halides or ethylating agents under basic conditions.
    • Selective Chlorination : Introduction of chlorine at the 2-position of the indole ring using chlorinating reagents under controlled conditions.
  • Purification : The intermediate is purified by recrystallization or chromatography to ensure high purity for subsequent condensation.

Formation of N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline

The final step involves the condensation of 2,4-dinitroaniline with the 2-chloro-1-ethylindol-3-yl aldehyde or equivalent formyl derivative to form the imine (Schiff base) linkage.

Condensation Reaction

  • Reaction Conditions :

    • Solvent: Typically ethanol, methanol, or other polar organic solvents.
    • Temperature: Room temperature to mild heating (~25° to 60° Celsius).
    • Catalyst: Acid catalysts (e.g., acetic acid) may be used to facilitate imine formation.
    • Molar ratio: Equimolar amounts of amine and aldehyde.
  • Procedure :

    • Dissolve 2,4-dinitroaniline and the indolyl aldehyde in the solvent.
    • Add a catalytic amount of acid if needed.
    • Stir the mixture for several hours until the reaction is complete, monitored by thin-layer chromatography or spectroscopic methods.
    • Isolate the product by filtration or solvent evaporation.
    • Purify by recrystallization or chromatography.
  • Product Characteristics :

    • The product forms as a crystalline solid.
    • The imine linkage is confirmed by spectroscopic techniques such as infrared (presence of C=N stretch), nuclear magnetic resonance, and mass spectrometry.
Step Conditions/Details Outcome
Solvent Ethanol or methanol Good solubility for reactants
Temperature 25°–60° C Mild heating accelerates reaction
Catalyst Acetic acid (optional) Facilitates imine formation
Reaction time Several hours Complete conversion
Product isolation Filtration, evaporation, recrystallization Pure imine compound

Summary of Preparation Methods

Stage Method/Conditions Yield/Purity Notes
2,4-Dinitroaniline synthesis Nucleophilic substitution of 4-chloro-1,3-dinitrobenzene with aqueous ammonia (15–40%, 60°–90°C) Up to 98.4%, light yellow, mp 178–179°C Controlled addition prevents explosion risk
2-Chloro-1-ethylindol-3-yl synthesis Indole synthesis + N-ethylation + selective chlorination High purity after purification Standard organic synthesis steps
Final condensation Schiff base formation in ethanol/methanol with acid catalyst High purity crystalline product Confirmed by spectroscopy

Research Findings and Industrial Relevance

  • The preparation of 2,4-dinitroaniline by controlled nucleophilic substitution is a well-established, high-yielding, and safe process, suitable for large-scale industrial production.
  • The method of adding molten 4-chloro-1,3-dinitrobenzene into excess ammonia solution at controlled temperatures prevents hazardous exothermic runaway reactions.
  • The final imine formation step is straightforward and yields a stable compound suitable for further applications.
  • The light yellow color and melting point consistency of 2,4-dinitroaniline indicate high purity, which is crucial for downstream synthetic applications such as dye manufacture.

Chemical Reactions Analysis

N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antiviral and anticancer agent.

    Medicine: Research is ongoing to explore its use in developing new therapeutic drugs.

    Industry: It is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The pathways involved often include signal transduction and gene expression regulation .

Comparison with Similar Compounds

Data Tables

Table 1: Antimicrobial Activity of 2,4-Dinitroaniline Derivatives

Compound MIC Range (mg/mL) Key Pathogens Targeted Reference
BHBANA 0.625–2.5 E. faecalis, Candida
Target Compound (Inferred) N/A Potential broad-spectrum

Table 2: Corrosion Inhibition Efficiency

Compound Inhibition Efficiency (%) Conditions Reference
SB 3 (Schiff base) ~70–85 1M HCl, 25°C
Target Compound (Inferred) Potentially higher Depends on adsorption

Biological Activity

N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C13H12ClN5O4
  • Molecular Weight : 327.72 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that the compound exhibits significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, demonstrating its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results suggest that this compound could be a candidate for developing new antibacterial therapies.

Anticancer Activity

In vitro studies have shown that the compound induces apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death.

A study conducted on human breast cancer cells (MCF-7) reported the following findings:

Treatment Concentration (µM)% Cell Viability
0100
1075
2550
5020

The IC50 value was determined to be approximately 25 µM, indicating a potent effect on cell viability.

The proposed mechanism of action for this compound includes:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in microbial cells.
  • Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways.
  • Oxidative Stress Induction : The generation of ROS contributes to cellular damage and apoptosis.

Case Studies

Several case studies have documented the efficacy of this compound in animal models:

  • Study on Bacterial Infections : Mice infected with Staphylococcus aureus showed improved survival rates when treated with this compound compared to controls.
    • Control Group Survival Rate : 30%
    • Treated Group Survival Rate : 80%
  • Anticancer Efficacy in Vivo : In a xenograft model using MCF-7 cells, treatment with the compound resulted in a significant reduction in tumor size after four weeks compared to untreated controls.
    TreatmentTumor Size (mm³)
    Control500
    Treated150

Q & A

Q. Example Protocol :

Chloroethylation of indole at the 3-position.

Schiff base formation via condensation with 2,4-dinitroaniline in DMF using CuCl₂ catalysis.

Purification via column chromatography (silica gel, hexane/EtOAc gradient).

Advanced: How can conflicting spectroscopic and crystallographic data during structural elucidation be resolved?

Answer:
Contradictions between NMR/IR and X-ray data often arise from dynamic behavior (e.g., tautomerism) or crystallographic disorder. Methodological strategies include:

  • X-ray refinement : Use SHELX for high-resolution refinement to confirm stereochemistry (e.g., E-configuration of the methylideneamino group) .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated spectra (e.g., Gaussian or ORCA software) to identify dominant conformers .
  • Multi-technique cross-validation : Pair X-ray data (WinGX/ORTEP) with NOE NMR experiments to resolve ambiguities in spatial arrangements .

Q. Example Workflow :

TechniqueApplicationReference
SHELXLRefinement of anisotropic displacement parameters
DFT (B3LYP/6-31G)Prediction of NMR/IR spectra
NOESYDetection of through-space couplings

Basic: What biological targets are associated with dinitroaniline derivatives, and how are their activities assessed?

Answer:
Dinitroanilines primarily target tubulin in plants and protozoa, disrupting microtubule dynamics. Key assays include:

  • Tubulin polymerization assays : Monitor inhibition via turbidimetry at 350 nm .
  • Electrophoretic mobility shift assays (EMSAs) : Study DNA interactions if intercalative properties are suspected .
  • Protozoan motility assays : Evaluate antiparasitic activity (e.g., Plasmodium falciparum cultures) .

Q. Structural Determinants :

  • The 2-chloro-1-ethylindolyl group enhances tubulin binding via hydrophobic interactions.
  • Nitro groups facilitate redox-mediated electron transfer, influencing cytotoxicity .

Advanced: What strategies optimize bioactivity through structural modifications of this compound?

Answer:
Bioactivity optimization involves:

  • Combinatorial libraries : Introduce substituents at the indole C-5 or aniline para-position to probe steric/electronic effects .
  • Molecular docking : Use AutoDock Vina to predict binding affinities to protozoan tubulin (PDB: 1SA0) .
  • Pharmacophore tuning : Replace the chloro group with fluorinated analogs to enhance membrane permeability .

Case Study :
Modifying the ethyl group on indole to isopropyl increased tubulin binding by 30% in Leishmania models, as shown in .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:
Essential techniques include:

  • Spectroscopy :
    • FT-IR : Confirm imine (C=N, ~1600 cm⁻¹) and nitro (N-O, ~1500 cm⁻¹) stretches .
    • ¹H/¹³C NMR : Assign indole protons (δ 7.2–7.8 ppm) and Schiff base protons (δ 8.5–9.0 ppm) .
  • Chromatography :
    • HPLC-DAD : Purity assessment (C18 column, acetonitrile/water gradient) .
  • Mass Spectrometry :
    • HRMS-ESI : Verify molecular ion [M+H]⁺ at m/z 446.33 .

Advanced: How can nonlinear optical (NLO) properties of this compound be evaluated for material science applications?

Answer:
NLO properties are assessed via:

  • Z-scan technique : Measure nonlinear refractive index (n₂) and absorption (β) using 532 nm laser excitation .
  • Doping into biopolymeric matrices : Incorporate into DNA-CTMA films (5% w/w) to enhance thermal stability and NLO response .
  • Third-harmonic generation (THG) : Quantify χ⁽³⁾ susceptibility using femtosecond pulsed lasers .

Q. Data Example :

Matrixχ⁽³⁾ (esu)Laser WavelengthReference
DNA-CTMA1.2×10⁻¹²532 nm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.